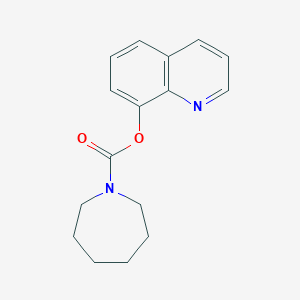

8-quinolinyl 1-azepanecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including temperature tunable synthesis and palladium-catalyzed reactions. For example, Porashar et al. (2022) demonstrated the efficient synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles using SnCl4, showcasing a methodology applicable to the synthesis of quinoline derivatives (Porashar et al., 2022). Additionally, Jalal et al. (2014) developed an iron(III) chloride-catalyzed synthesis of dihydroquinolines from alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, highlighting the versatility of catalyzed reactions in synthesizing quinoline derivatives (Jalal et al., 2014).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, often determined by X-ray crystallography. For instance, Amirnasr et al. (2006) reported on the crystal structures of copper(I) complexes with quinoline-8-amine derivatives, revealing distorted tetrahedral coordination around the Cu(I) center (Amirnasr et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including hydrolysis and coordination to metal ions. Son et al. (2010) explored the reactivity of 8-(dimesitylboryl)quinoline, showing its hydrolysis and coordination with metals like Cu(I), Ag(I), and Pd(II), indicative of the compound's ambiphilic nature and its potential in forming coordination complexes (Son et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility and melting points, are crucial for their application in various fields. Patel et al. (2000) synthesized 8-quinolinyl acrylate copolymers, characterizing them through spectroscopy and thermal analysis, providing insight into the polymers' stability and molecular weight distribution (Patel et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and binding interactions, are pivotal for the functionality of quinoline derivatives. Douadi et al. (2020) synthesized azoimine quinoline derivatives, analyzing their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, demonstrating the compounds' broad biological potential (Douadi et al., 2020).

Mécanisme D'action

Target of Action

8-Quinolinyl 1-azepanecarboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found in many natural products, pharmaceuticals, and agrochemicals Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Quinoline derivatives are known to undergo c–h bond activation/functionalization . This process involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their versatile structure . These interactions can lead to changes in cellular processes and can have downstream effects on the organism’s physiology .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely depending on their specific structure and the presence of functional groups .

Result of Action

Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer activities . These activities result from the compound’s interaction with its targets and its effect on biochemical pathways .

Action Environment

The action, efficacy, and stability of 8-quinolinyl 1-azepanecarboxylate can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, temperature, and the presence of light . .

Orientations Futures

Propriétés

IUPAC Name |

quinolin-8-yl azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(18-11-3-1-2-4-12-18)20-14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCKQTRGLFHYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl azepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyloxy)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4019389.png)

![2-[4-(3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4019394.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine](/img/structure/B4019403.png)

![N-[4-(3-{[2-(3-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4019405.png)

![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)

![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)

![6-oxo-N-[2-(vinyloxy)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide](/img/structure/B4019430.png)

![ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4019433.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)

![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)